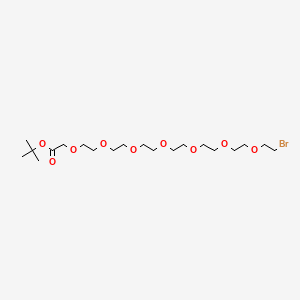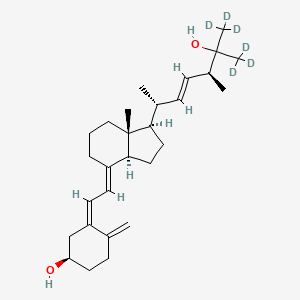
Carbonic anhydrase inhibitor 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitor 8 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction crucial for various physiological processes including pH regulation, respiration, and ion transport . This compound has been studied for its potential therapeutic applications in conditions such as glaucoma, epilepsy, and inflammatory pain .
Métodos De Preparación
The synthesis of carbonic anhydrase inhibitor 8 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a sulfonamide derivative, which is then reacted with an appropriate amine to form the desired inhibitor. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Carbonic anhydrase inhibitor 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Carbonic anhydrase inhibitor 8 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of carbon dioxide to bicarbonate and protons, leading to a decrease in the production of aqueous humor in the eye (useful in glaucoma treatment) and a reduction in neuronal excitability (useful in epilepsy treatment) . The molecular targets include the zinc ion in the active site of the enzyme and specific amino acid residues that are crucial for enzyme activity .
Comparación Con Compuestos Similares
Carbonic anhydrase inhibitor 8 is unique in its structure and mechanism of action compared to other carbonic anhydrase inhibitors. Similar compounds include:
Acetazolamide: Used primarily for glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical inhibitor used for reducing intraocular pressure in glaucoma.
Brinzolamide: Another topical inhibitor used for glaucoma.
Propiedades
Fórmula molecular |
C20H25N3O4S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
4-[(2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m1/s1 |
Clave InChI |
UEDHBSMZUFBJAV-GOSISDBHSA-N |
SMILES isomérico |
C1CN([C@@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
SMILES canónico |
C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)










![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)


